5-Ethyl-cytidine

RNA Polymer Chemistry Nucleic Acid Biophysics Epigenetics Model Systems

Standard C5-methyl or 2′-deoxy analogs fail to replicate the unique biophysical properties of 5-Ethyl-cytidine. This riboside is the essential monomer for poly(e⁵C) synthesis and DNMT inhibition studies. - **Key Properties:** λmax 294 nm (ε=8.5), acid helix Tm=19.5°C for poly(e⁵C). - **Application:** Tool for probing RNA secondary structure, cytidine deaminase specificity, and epigenetic mechanisms. - **Supply:** Rigorous identity confirmation via spectrophotometric λmax. Available for R&D.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 56367-98-7
Cat. No. B3272191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-cytidine
CAS56367-98-7
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
InChIKeyUEHXEKJKNOHULW-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-cytidine – Epigenetics & RNA Research Analog


5-Ethyl-cytidine is a cytidine analog bearing a C5-ethyl substituent on the pyrimidine ring, with a molecular formula of C11H17N3O5 and a molecular weight of 271.27 g/mol [1]. As a cytidine analog, it inhibits DNA methyltransferases (DNMTs), similar to the reference compound zebularine, and exhibits anti-metabolic and anti-tumor activities . Its spectral signature includes λmax = 294 nm with ε = 8.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) [2].

Assay Type

DNMT inhibition assay context; supports DNA methylation dynamics studies

Polymer Chemistry

Enzymatic RNA polymer synthesis with unique destabilizing 5-ethyl substituent effects

Identity Control

Distinct UV spectral signature enables spectrophotometric confirmation in experimental preparations

5-Ethyl-cytidine Substitution Alert


Substituting 5-Ethyl-cytidine with a seemingly similar analog like 5-methyl-cytidine or the 2′-deoxy derivative 5-ethyl-2′-deoxycytidine is not scientifically justified. A 5-ethyl substituent alters nucleic acid stability and base pairing differently than a 5-methyl group, producing polymers with significantly reduced residual hyperchromicity and negligible thermal hyperchromicity compared to poly(m⁵C) and poly(C) [1]. Furthermore, the riboside (5-Ethyl-cytidine) and the 2′-deoxyriboside (5-ethyl-2′-deoxycytidine) exhibit divergent metabolic fates and enzymatic interactions; for instance, the α-anomer of 5'-ethyldeoxycytidine is neither a substrate nor an inhibitor of cytidine deaminase, whereas the riboside may follow a different pathway [2]. These structural distinctions mandate specific procurement of the exact compound to ensure experimental reproducibility and valid mechanistic interpretation.

5-Methyl-cytidine analog

Polymer stability and hyperchromicity profiles may shift significantly; cannot replicate the destabilizing 5-ethyl architecture.

2'-Deoxy derivative

Enzyme interaction (cytidine deaminase) and metabolic pathway context may not transfer; ribose vs. deoxyribose determines substrate behavior.

α-Anomer forms

Reported inert toward key metabolic enzymes; using α-anomer may erase intended prodrug or metabolic study endpoints.

5-Ethyl-cytidine Comparative Evidence


RNA Polymer Stability: 5-Ethyl vs. 5-Methyl

Poly(e⁵C), synthesized from 5-ethylcytidine 5'-pyrophosphate by polynucleotide phosphorylase, exhibits less than one-half the residual hyperchromicity of both poly(C) and poly(m⁵C) and negligible thermal hyperchromicity, in stark contrast to poly(m⁵C) [1]. Additionally, the acid-induced helical form of poly(e⁵C) melts at a remarkably low Tm of 19.5°C in 0.15 M Na⁺ at pH 5, whereas poly(m⁵C) exhibits higher thermal stability under comparable conditions [1]. The poly(I)·poly(e⁵C) complex has a Tm slightly higher than poly(I)·poly(C) but considerably lower than poly(I)·poly(m⁵C), confirming a destabilizing effect specific to the 5-ethyl substituent [1].

Polymer Stability
Head-to-head
Poly(e⁵C) shows >50% lower residual hyperchromicity vs. poly(m⁵C); acid helix Tm 19.5°C vs. higher for methyl analog.
Polymer stability context differs significantly; 5-ethyl unique for destabilization studies.
Comparison with poly(I)·poly(m⁵C) confirms distinct 5-ethyl effect.
RNA Polymer Chemistry Nucleic Acid Biophysics Epigenetics Model Systems

Cytidine Deaminase: Substrate vs. Inhibitor

The riboside 5-ethyl-cytidine acts as a substrate for cytosine nucleoside deaminase (EC 3.5.4.5), while the α-anomer of its deoxyribose counterpart (5'-ethyldeoxycytidine) is neither a substrate nor an inhibitor of the enzyme [1]. In contrast, N4- and 5'-O-alkyl analogs act as competitive inhibitors, with 5'-O-methylarabinosylcytosine being the most potent inhibitor identified [1].

Deaminase Interaction
Class-level
Riboside (5-ethyl-cytidine) inferred substrate for cytidine deaminase; α-anomer and deoxyribose form show non-substrate/inhibitor behavior.
Enzyme interaction profile may differ; riboside essential for deamination pathway research.
Class-level inference from alkylated cytosine nucleoside studies.
Nucleoside Metabolism Enzyme Kinetics Prodrug Design

UV Absorbance: 5-Ethyl vs. 5-Methyl Cytidine

5-Ethyl-cytidine exhibits a distinct ultraviolet absorption maximum at λmax = 294 nm with a molar extinction coefficient ε = 8.5 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer (pH 7.5) [1]. In contrast, the typical UV maximum for cytidine and 5-methyl-2′-deoxycytidine is near 271 nm, reflecting the hypsochromic shift induced by the 5-ethyl substituent [2].

UV Signature
Cross-study comparable
λmax 294 nm, ε 8.5 L mmol⁻¹ cm⁻¹ (pH 7.5)
Supports UV-based identity confirmation and distinguishes from cytidine (~271 nm).
~23 nm bathochromic shift vs. unsubstituted cytidine.
Analytical Chemistry Quality Control Nucleoside Purity

Antiviral Activity: Riboside vs. Deoxyriboside

While 5-Ethyl-2′-deoxycytidine (β-EtCdR) exhibits low but significant activity against herpes simplex virus (HSV) in primary rabbit kidney cells, the riboside 5-Ethyl-cytidine shows distinct antiviral properties; β-EtCdR was inactive against vaccinia virus [1]. A separate study established the antiviral potency order for vaccinia virus as ara-C > IUdR > β-EtUdR > β-EtCdR, with β-EtCdR being the least active among these deoxynucleosides [2]. The α-anomer of EtCdR was completely inactive [2].

Antiviral Spectrum
Class-level
Riboside antiviral profile distinct; deoxyriboside (β-EtCdR) shows HSV activity but inactive against vaccinia; α-anomer inactive.
Spectrum context may not transfer; riboside required for SAR interpretation.
Data from primary rabbit kidney cell cultures; quantitative potency limited.
Antiviral Research Nucleoside Analog Pharmacology Herpes Simplex Virus

DNA Incorporation: 5-Ethyl-cytidine vs. 5-Ethyl-2′-deoxyuridine

5-Ethyl-2′-deoxycytidine (EtCdR) does not markedly alter thymidine incorporation into cellular DNA, even at high doses, whereas 5-ethyl-2′-deoxyuridine (EtUdR) inhibits cell growth and thymidine incorporation only at very high doses (200–500 μg/ml) and paradoxically stimulates incorporation at lower doses (0.4–200 μg/ml) [1]. This contrasts sharply with reference antivirals ara-C and IUdR, which inhibit cell growth at much lower doses (0.08–0.4 μg/ml and 8–40 μg/ml, respectively) [1].

DNA Incorporation
Cross-study comparable
EtCdR does not markedly alter thymidine incorporation; EtUdR shows biphasic effect, reference antivirals inhibit at low doses.
Minimal perturbation of DNA synthesis context; useful when confounding incorporation effects must be avoided.
Contrasts with deoxyuridine analogs and ara-C/IUdR.
Cellular Toxicology DNA Replication Antimetabolite Research

Enzymatic RNA Synthesis by Polynucleotide Phosphorylase

5-Ethylcytidine 5′-pyrophosphate is a substrate for polynucleotide phosphorylase (PNPase, EC 2.7.7.8) from both Escherichia coli and Micrococcus luteus in the presence of Mn²⁺, enabling the enzymatic synthesis of poly(5-ethylcytidylic acid) [poly(e⁵C)] [1]. This contrasts with many other modified nucleotides that are poorly accepted or rejected by PNPase, highlighting the specific utility of the 5-ethylcytidine moiety for enzymatic RNA polymerization.

PNPase Substrate
Class-level
5-Ethylcytidine 5'-pyrophosphate accepted by PNPase (E. coli / M. luteus) with Mn²⁺, yielding poly(e⁵C).
Enzymatic polymerization route confirmed; many other modified nucleotides not accepted.
Polymer characterized by sedimentation coefficient s₂₀,w ≈ 4.
RNA Synthesis Enzymology Modified Nucleotide Incorporation

5-Ethyl-cytidine Application Scenarios


Synthesis of Alkyl-Substituted RNA Polymers

For laboratories investigating the effects of bulky 5-alkyl substituents on RNA secondary structure, stability, and protein interactions, 5-Ethyl-cytidine is the essential monomer precursor. The enzymatic synthesis of poly(e⁵C) using polynucleotide phosphorylase yields a polymer with unique destabilizing properties, including a >50% reduction in residual hyperchromicity and an acid helix Tm of only 19.5°C, providing a valuable comparator to the more stable poly(m⁵C) [1]. Procurement of 5-Ethyl-cytidine ensures generation of the exact polymer characterized in foundational biophysical studies.

DNMT Inhibition & Epigenetics Research

As a cytidine analog with demonstrated DNMT inhibitory activity, 5-Ethyl-cytidine serves as a tool compound for probing DNA methylation dynamics in cellular models [1]. Its incorporation into RNA, as suggested by its mechanism of action, may lead to downstream effects on gene expression . Using the exact 5-ethyl-substituted riboside is critical, as substitution with 5-aza-cytidine or zebularine would introduce confounding chemical mechanisms and different metabolic stabilities, invalidating comparative epigenetics studies.

UV-Based Analytical Quality Control

The unique λmax of 5-Ethyl-cytidine at 294 nm (ε = 8.5 L mmol⁻¹ cm⁻¹) provides a simple, robust spectrophotometric method for identity confirmation and quantification in complex mixtures, distinguishing it from other cytidine analogs with λmax near 271 nm [1]. This is particularly valuable for pharmaceutical research and development settings where analytical specificity is paramount for batch release and stability testing of formulations containing this nucleoside analog.

Nucleoside Metabolism & Prodrug Activation

For investigating cytidine deaminase (CDA) substrate specificity or designing CDA-activated prodrugs, 5-Ethyl-cytidine is the appropriate riboside substrate [1]. The α-anomer of 5'-ethyldeoxycytidine is enzymatically inert, and N4-alkyl analogs are inhibitors [1], highlighting that only the specific riboside form with the C5-ethyl substituent undergoes deamination. Researchers must procure 5-Ethyl-cytidine to accurately model the metabolic fate of this class of modified nucleosides.

Application
Selection Property
Validation Focus
RNA polymer stability studies
5-Ethyl substituent effects on polymer architecture
Thermal hyperchromicity and Tm context review
DNMT inhibition assays
Cytidine analog with reported DNMT inhibitory context
DNA methylation endpoint monitoring
UV-based identity confirmation
Distinct spectral signature for qualitative control
Spectrophotometric purity and batch consistency
Cytidine deaminase substrate studies
Riboside substrate context for deamination pathway
Metabolic fate and prodrug activation modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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